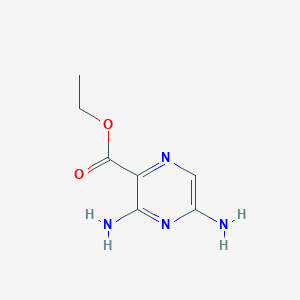

Ethyl 3,5-diaminopyrazine-2-carboxylate

Description

Ethyl 3,5-diaminopyrazine-2-carboxylate is a pyrazine derivative featuring two amino (-NH₂) groups at the 3- and 5-positions and an ethyl carboxylate (-COOEt) group at the 2-position. Pyrazine derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. The diamine substituents enhance nucleophilicity and hydrogen-bonding capacity, making this compound a versatile intermediate for synthesizing coordination complexes or bioactive molecules . Its ethyl ester group contributes to moderate lipophilicity, balancing solubility in organic and aqueous media.

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 3,5-diaminopyrazine-2-carboxylate |

InChI |

InChI=1S/C7H10N4O2/c1-2-13-7(12)5-6(9)11-4(8)3-10-5/h3H,2H2,1H3,(H4,8,9,11) |

InChI Key |

BLLUBSUTFDDHMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(N=C1N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-diaminopyrazine-2-carboxylate typically involves the reaction of ethyl 2-chloropyrazine-3-carboxylate with ammonia or an amine source under suitable conditions. The reaction can be carried out in a solvent such as ethanol or methanol, often with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diaminopyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 3,5-diaminopyrazine-2-methanol.

Substitution: Halogenated derivatives, such as ethyl 3,5-diamino-2-chloropyrazine.

Scientific Research Applications

Ethyl 3,5-diaminopyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3,5-diaminopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazine derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of Ethyl 3,5-diaminopyrazine-2-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: Amino Groups: this compound exhibits greater nucleophilicity compared to chlorinated analogs (e.g., 3,5-Dichloropyrazine-2-carboxylic acid), enabling reactions with electrophiles like carbonyl compounds . Ester vs. Acid: The ethyl carboxylate group in the target compound offers better hydrolytic stability than carboxylic acid derivatives (e.g., 3,5-Dichloropyrazine-2-carboxylic acid), which may degrade under acidic conditions .

Substituent Effects on Applications: Chlorine Substituents: Chlorinated derivatives (e.g., Methyl 6-chloro-3,5-diaminopyrazine-2-carboxylate) are prioritized in agrochemicals due to enhanced stability and pesticidal activity . Alkyl Groups: Simple alkylpyrazines like 2-Ethyl-3,5-dimethylpyrazine are volatile and used as flavorants, whereas amino- and carboxylate-functionalized pyrazines are geared toward pharmaceuticals .

Structural Complexity and Bioactivity :

- Hybrid structures, such as the triazine-piperazine derivative (), demonstrate expanded bioactivity profiles (e.g., antimicrobial, antiviral) compared to simpler pyrazines, though synthetic complexity increases .

Synthetic Pathways :

- Pyrazolines (e.g., hydroxylated 3,5-diaryl-2-pyrazolines) are synthesized via chalcone-hydrazine cyclization, contrasting with the target compound’s synthesis, which likely involves direct functionalization of pyrazine precursors .

Research Findings and Trends

- Electron Density and Reactivity: Computational studies using density functional theory (DFT) highlight the electron-rich nature of the amino groups, which could facilitate interactions with biological targets or metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.